molecular formula C27H30O15 B1234565 Multiflorin B CAS No. 52657-01-9

Multiflorin B

Cat. No.: B1234565
CAS No.: 52657-01-9
M. Wt: 594.5 g/mol
InChI Key: ZCSDEGFPWXFQLB-WRHRXROUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Multiflorin B can be synthesized through the glycosylation of kaempferol. The reaction involves the use of glycosyl donors and acceptors under specific conditions to form the glycosidic bond. The process typically requires the presence of catalysts and controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the roots of Neocheiropteris palmatopedata. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Multiflorin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound .

Mechanism of Action

Multiflorin B exerts its effects primarily through its antioxidant properties. It inhibits the production of nitric oxide, which is a reactive nitrogen species involved in oxidative stress. The compound targets and scavenges free radicals, thereby protecting cells from oxidative damage . The molecular pathways involved include the modulation of antioxidant enzymes and the inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific glycosidic linkage and the presence of both glucopyranosyl and mannopyranosyl residues. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-23(41-27-21(36)19(34)17(32)15(8-28)40-27)20(35)22(37)26(38-9)42-25-18(33)16-13(31)6-12(30)7-14(16)39-24(25)10-2-4-11(29)5-3-10/h2-7,9,15,17,19-23,26-32,34-37H,8H2,1H3/t9-,15+,17+,19-,20-,21+,22+,23-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSDEGFPWXFQLB-WRHRXROUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317792
Record name Multiflorin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52657-01-9
Record name Multiflorin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52657-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Multiflorin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052657019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Multiflorin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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